[5-(difluoromethyl)pyridin-2-yl]methanol
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Overview
Description
[5-(difluoromethyl)pyridin-2-yl]methanol is an organic compound with the molecular formula C7H7F2NO and a molecular weight of 159.14 g/mol It is a derivative of pyridine, featuring a difluoromethyl group at the 5-position and a methanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-(difluoromethyl)pyridine with formaldehyde and a reducing agent to yield the desired product . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of [5-(difluoromethyl)pyridin-2-yl]methanol may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[5-(difluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 5-(difluoromethyl)pyridine-2-carboxylic acid, while reduction can produce 5-(difluoromethyl)pyridin-2-ylmethane .
Scientific Research Applications
Chemistry
In chemistry, [5-(difluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. The difluoromethyl group can enhance the stability and bioavailability of pharmaceuticals, making it a valuable component in drug design .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets can lead to the development of new drugs for various diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis .
Mechanism of Action
The mechanism of action of [5-(difluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This can lead to increased binding affinity and specificity for target proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)pyridin-2-yl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(fluoromethyl)pyridin-2-yl]methanol: Contains a fluoromethyl group instead of a difluoromethyl group.
5-(methyl)pyridin-2-yl]methanol: Features a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in [5-(difluoromethyl)pyridin-2-yl]methanol imparts unique properties such as increased stability and enhanced biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1780886-64-7 |
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Molecular Formula |
C7H7F2NO |
Molecular Weight |
159.1 |
Purity |
95 |
Origin of Product |
United States |
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